molecular formula C13H16N2 B14201966 10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile CAS No. 848845-05-6

10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile

Cat. No.: B14201966
CAS No.: 848845-05-6
M. Wt: 200.28 g/mol
InChI Key: LTKVBPJTXIXTLS-UHFFFAOYSA-N
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Description

10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrogen atom within a bicyclic framework, which contributes to its distinctive chemical properties.

Chemical Reactions Analysis

10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form bonds with various biological molecules, influencing pathways and processes. These interactions can lead to changes in biological activity, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile can be compared with other similar bicyclic compounds:

These comparisons highlight the uniqueness of 10-Azabicyclo[73

Properties

CAS No.

848845-05-6

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

10-azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile

InChI

InChI=1S/C13H16N2/c14-9-12-10-15-13-7-5-3-1-2-4-6-11(12)8-13/h8,10H,1-7H2

InChI Key

LTKVBPJTXIXTLS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=CC(=NC=C2C#N)CCC1

Origin of Product

United States

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